Triethoxysilylpropyltrimethylammonium chloride

Description

Introduction to Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride

This organosilicon quaternary ammonium compound combines a triethoxysilyl group with a trimethylammonium moiety, enabling dual functionality as a surface-modifying agent and antimicrobial. Its hybrid structure facilitates covalent bonding to substrates via hydrolyzable ethoxy groups while retaining cationic antimicrobial activity.

Chemical Identification and Nomenclature

IUPAC Name and Structural Formula

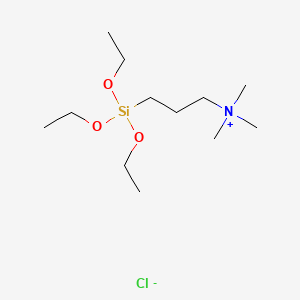

The systematic IUPAC name is trimethyl(3-triethoxysilylpropyl)azanium chloride . The structural formula features:

- A central ammonium group ($$ \text{N}^+(\text{CH}3)3 $$)

- A propyl chain ($$-\text{CH}2\text{CH}2\text{CH}_2-$$)

- A triethoxysilyl terminus ($$-\text{Si}(\text{OCH}2\text{CH}3)_3$$)

- A chloride counterion ($$ \text{Cl}^- $$)

SMILES Notation :[Cl-].CCO[Si](OCC)(OCC)CCC[N+](C)(C)C

CAS Registry Number and Synonyms

Molecular Weight and Formula

The compound has:

- Molecular formula : $$ \text{C}{12}\text{H}{30}\text{ClNO}_3\text{Si} $$

- Molecular weight : 299.91 g/mol

Elemental Composition :

| Element | Quantity | Atomic Contribution (%) |

|---|---|---|

| C | 12 | 48.11 |

| H | 30 | 10.08 |

| Cl | 1 | 11.82 |

| N | 1 | 4.67 |

| O | 3 | 16.00 |

| Si | 1 | 9.32 |

Calculated from molecular formula using standard atomic weights.

Properties

IUPAC Name |

trimethyl(3-triethoxysilylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30NO3Si.ClH/c1-7-14-17(15-8-2,16-9-3)12-10-11-13(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCRETWEZLOFQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30ClNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005196 | |

| Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84901-27-9 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-(triethoxysilyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84901-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxysilylpropyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084901279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxysilylpropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of trimethyl[3-(triethoxysilyl)propyl]ammonium chloride typically involves a two-step process:

- Step 1: Reaction of triethoxysilane derivative with trimethylamine.

- Step 2: Quaternization with hydrochloric acid to form the quaternary ammonium chloride salt.

This approach allows for the production of high-purity trimethyl[3-(triethoxysilyl)propyl]ammonium chloride, as the triethoxysilyl group remains intact for further hydrolysis and condensation reactions, while the ammonium chloride moiety imparts ionic characteristics useful in antimicrobial and surfactant applications.

Detailed Preparation Method

Based on comprehensive research and industrial practices, the preparation involves:

- Reactants: Triethoxysilane or 3-chloropropyl triethoxysilane and trimethylamine.

- Reaction Conditions: The reaction is typically carried out under controlled temperature with stirring, followed by quaternization using hydrochloric acid.

- Product Isolation: Purification is achieved by separation of organic and aqueous phases, drying with anhydrous salts, and vacuum distillation to obtain the pure product.

The triethoxysilyl group in the molecule is sensitive to hydrolysis; thus, careful control of moisture and temperature is critical during synthesis and purification.

Alternative Synthetic Routes and Related Silane Coupling Agents

While direct preparation methods for trimethyl[3-(triethoxysilyl)propyl]ammonium chloride are relatively straightforward, insights can be gained by examining preparation methods of structurally related silane coupling agents, such as 3-mercaptopropyltriethoxysilane. These methods often involve nucleophilic substitution reactions of 3-chloropropyl triethoxysilane with nucleophiles under phase-transfer catalysis in aqueous media.

A notable method for synthesizing 3-mercaptopropyltriethoxysilane involves:

- Using sodium hydrosulfide solid dissolved in water as the nucleophile.

- Employing phase-transfer catalysts like benzyl tributyl ammonium chloride or palmityl trimethyl ammonium chloride.

- Conducting the reaction at elevated temperatures (80–90 °C) with controlled addition of 3-chloropropyl triethoxysilane over several hours.

- Followed by phase separation, drying with anhydrous magnesium sulfate or sodium sulfate, and vacuum distillation to isolate the product.

Though this method is for a different silane, the reaction conditions and purification techniques provide valuable parallels for preparing quaternary ammonium silanes like trimethyl[3-(triethoxysilyl)propyl]ammonium chloride.

Comparative Data from Related Silane Synthesis

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Reaction Temperature | 80–90 °C | Maintains silane stability and reaction rate |

| Reaction Time (addition + reaction) | 2–3 hours addition + 8–12 hours reaction | Ensures complete conversion |

| Phase-Transfer Catalyst Loading | 3–5% (w/w of chloropropyl triethoxysilane) | Facilitates nucleophilic substitution |

| Drying Agent | Anhydrous MgSO4 or Na2SO4 (5–10% w/w) | Removes water to prevent hydrolysis |

| Vacuum Distillation Temperature | 80–110 °C | Under 2–3 mmHg vacuum to purify product |

| Product Yield | 85–95% | High yield with controlled reaction conditions |

| Product Purity (GC analysis) | >98% | High purity suitable for industrial use |

These parameters, while specific to 3-mercaptopropyltriethoxysilane, indicate the importance of phase-transfer catalysis, controlled temperature, and thorough drying in silane coupling agent preparation, which are applicable to trimethyl[3-(triethoxysilyl)propyl]ammonium chloride synthesis as well.

Research Findings and Industrial Considerations

- Reactivity: The triethoxysilyl group can hydrolyze to silanol groups, which then condense to form siloxane networks, critical in coatings and surface modifications.

- Quaternary Ammonium Functionality: Provides antimicrobial properties and ion-exchange capabilities, enhancing the compound's utility in healthcare and textile applications.

- Safety and Environmental Aspects: Using phase-transfer catalysis and aqueous media reduces the need for toxic solvents and hazardous reagents, improving safety and environmental footprint.

- Purification: Vacuum distillation under reduced pressure is essential to obtain high-purity product while minimizing thermal decomposition.

Chemical Reactions Analysis

Hydrolysis Reactions

TTEPAC undergoes hydrolysis of its ethoxysilyl groups in aqueous or moisture-rich environments. This reaction is critical for surface modification applications.

Reaction equation :

Key findings :

-

Hydrolysis proceeds faster under acidic or basic catalysis (pH <4 or >10) .

-

Complete hydrolysis at 25°C occurs within 24 hours in neutral water, but accelerates to 2–4 hours with 0.1M HCl or NaOH .

-

The silanol intermediate is highly reactive, enabling subsequent condensation (Table 1).

Table 1: Hydrolysis conditions and outcomes

| Condition | Time (h) | Conversion Efficiency | Byproducts Detected |

|---|---|---|---|

| Neutral H₂O (25°C) | 24 | 85–90% | Ethanol, trace HCl |

| 0.1M HCl (25°C) | 2 | 98% | Ethanol, HCl |

| 0.1M NaOH (25°C) | 4 | 95% | Ethanol, NaCl |

Condensation Reactions

The silanol groups formed during hydrolysis undergo condensation to form siloxane (Si-O-Si) networks.

Reaction equation :

Key findings :

-

Condensation is thermally activated, with optimal rates at 60–80°C .

-

Acid catalysts (e.g., HCl) enhance crosslinking density by 30% compared to base catalysts .

-

Applications include hybrid material synthesis and surface functionalization (Figure 1).

Figure 1: Condensation efficiency vs. temperature

| Temperature (°C) | Crosslink Density (mol/m³) |

|---|---|

| 25 | 1.2 × 10³ |

| 60 | 3.8 × 10³ |

| 80 | 5.6 × 10³ |

Substitution Reactions

The chloride counterion in TTEPAC can be exchanged with other anions, modifying its physicochemical properties.

Reaction equation :

(X = Br⁻, I⁻, NO₃⁻)

Key findings :

-

Anion exchange follows Hofmeister series affinity: I⁻ > NO₃⁻ > Br⁻ > Cl⁻ .

-

Substitution efficiency reaches 92% for iodide in methanol at 50°C (Table 2).

Table 2: Anion substitution efficiency

| Anion | Solvent | Temperature (°C) | Efficiency (%) |

|---|---|---|---|

| I⁻ | Methanol | 50 | 92 |

| NO₃⁻ | Water | 25 | 78 |

| Br⁻ | Ethanol | 40 | 85 |

Grafting Reactions

TTEPAC reacts with hydroxyl-rich surfaces (e.g., silica, clay) via covalent bonding.

Mechanism :

-

Hydrolysis of ethoxy groups to silanol.

-

Condensation with surface -OH groups.

Case study : Grafting onto kaolinite

-

Optimal conditions : Ethanol solvent, 70°C, 12 hours.

-

Grafting density : 1.2 mmol/g (measured via TGA).

-

Application : Enhanced adsorption of cationic pollutants (e.g., NH₄⁺, Cu²⁺).

Stability and Side Reactions

Scientific Research Applications

Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride (TTEPAC) is a quaternary ammonium compound that has gained attention for its diverse applications, particularly in the medical and industrial fields, owing to its antimicrobial properties and ability to modify surfaces. The compound's triethoxy groups enhance its hydrolytic stability, making it suitable for applications requiring prolonged exposure to moisture.

Applications

TTEPAC is utilized across various sectors due to its unique properties:

- Medical Field: TTEPAC is used as a coating for medical devices to lower infection rates. Its antimicrobial properties help reduce microbial adhesion, improving the biocompatibility of medical implants.

- Industrial Use: It is employed in coatings, adhesives, and sealants to improve their mechanical properties, durability, and antimicrobial properties.

- Environmental Applications: TTEPAC is suitable for water purification systems because of its ability to modify surfaces, which reduces microbial contamination.

- Scientific Research: Used as a silane coupling agent to improve the adhesion between organic polymers and inorganic materials like glass and metals. It is also utilized in modifying surfaces of biomaterials to improve biocompatibility and reduce microbial adhesion in biological research. Additionally, it is explored for potential use in drug delivery systems due to its ability to form stable coatings on nanoparticles.

- Other: Applications in cannabis, cell analysis methods, and cell culture have been noted .

Case Studies

- Antibacterial Efficacy: Research indicates that TTEPAC can enhance antibacterial activity against Escherichia coli and Staphylococcus aureus when modifying kaolinite surfaces, leading to a significant reduction in biofilm formation.

- Surface Modification: TTEPAC has been applied to modify biomaterials, which enhances their resistance to microbial adhesion, thereby improving their biocompatibility for medical applications like implants.

Safety Profile

Mechanism of Action

The mechanism of action of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol groups formed upon hydrolysis can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This enhances the adhesion and compatibility between different materials . Additionally, the quaternary ammonium group imparts antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

a. Dimethyloctyl[3-(trimethoxysilyl)propyl]ammonium Chloride (C8QSBA)

- Structure : Features a dimethyloctyl group instead of trimethyl, with a trimethoxysilyl propyl chain.

- Properties : The C8 alkyl chain increases hydrophobicity, making it suitable for applications requiring both electrostatic and hydrophobic interactions, such as oil-water separation membranes .

- Synthesis : Prepared by reacting (3-chloropropyl)trimethoxysilane with N,N-dimethyloctylamine .

b. Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium Chloride (C18QSBA)

c. 3-(Trihydroxysilyl)propyldimethyloctadecyl Ammonium Chloride (CAS 199111-50-7)

Key Structural Comparison

Methoxy vs. Ethoxy Silane Derivatives

Trimethyl[3-(trimethoxysilyl)propyl]ammonium Chloride (CAS 35141-36-7)

- Structure : Replaces triethoxy with trimethoxysilyl groups.

- Reactivity : Trimethoxy groups hydrolyze faster than triethoxy, making it preferable for rapid silica functionalization .

- Applications: Used in methanol solutions (50% concentration) for industrial coatings requiring quick curing .

Polymeric Derivatives

a. Poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC)

- Structure : Polymerized methacrylamido derivative.

- Properties: Superior hydrolytic stability in aqueous solutions compared to monomeric QACs, critical for prolonged use in textiles and oilfield chemistry .

- Thermal Stability: Stable up to 150°C, outperforming non-polymeric QACs .

Biological Activity

Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride (TTEPAC) is a quaternary ammonium compound characterized by its unique triethoxy groups, which enhance its hydrolytic stability. This compound has garnered attention for its potential applications in various fields, particularly in biology and medicine due to its antimicrobial properties and ability to modify surfaces for improved biocompatibility.

- Molecular Formula : C₁₂H₃₀ClNO₃Si

- Molecular Weight : 299.91 g/mol

- Structure : Comprises a quaternary ammonium cation linked to a triethoxysilyl group.

TTEPAC exhibits biological activity primarily through its interaction with microbial membranes. The positively charged ammonium group facilitates the disruption of bacterial membranes, leading to cell lysis. The mechanism involves:

- Membrane Disorganization : The hydrophobic tail of TTEPAC penetrates bacterial membranes, causing structural disintegration and release of cellular contents .

- Cationic Activity : The cationic nature of TTEPAC enhances its binding to negatively charged components on microbial surfaces, promoting antimicrobial efficacy .

Antimicrobial Activity

TTEPAC has been shown to possess significant antimicrobial properties against various pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Efficacy : A study demonstrated that TTEPAC modified kaolinite surfaces exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus, with a notable reduction in biofilm formation .

- Surface Modification : TTEPAC has been utilized to modify biomaterials, improving their resistance to microbial adhesion, thereby enhancing their biocompatibility in medical applications such as implants.

Toxicity and Safety Profile

The safety profile of TTEPAC has been evaluated in various studies:

- Acute Toxicity : In animal models, TTEPAC exhibited low acute toxicity with an oral LD50 greater than 5000 mg/kg, indicating a relatively safe profile for non-food use .

- Irritation Potential : Severe ocular and dermal irritation was noted, categorizing it as a potential irritant in concentrated forms .

Applications

TTEPAC's unique properties lend themselves to various applications:

- Medical Field : Used as a coating for medical devices to reduce infection rates.

- Industrial Use : Employed in coatings and sealants for enhanced durability and antimicrobial properties.

- Environmental Applications : Its ability to modify surfaces makes it suitable for water purification systems by reducing microbial contamination.

Comparative Analysis

| Property | Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride | Trimethyl[3-(trimethoxysilyl)propyl]ammonium Chloride |

|---|---|---|

| Hydrolytic Stability | High | Moderate |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Effective against similar pathogens |

| Surface Modification Capability | High | Moderate |

| Toxicity Profile | Low acute toxicity but high irritation potential | Similar toxicity profile |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride, and how is purity ensured?

- Methodology: The compound is synthesized via quaternization of a tertiary amine precursor with a chlorosilane derivative. A common approach involves reacting 3-chloropropyltriethoxysilane with trimethylamine under controlled conditions. Purity (>98.0%) is achieved through rigorous purification steps, including solvent extraction and recrystallization, followed by characterization via H/C NMR and elemental analysis .

- Key Considerations: Reaction temperature and stoichiometric ratios are critical to minimize by-products like unreacted silane or amine residues.

Q. How is the structural integrity of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride validated in research settings?

- Methodology: Fourier-transform infrared spectroscopy (FTIR) confirms the presence of Si-O-C and quaternary ammonium groups. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) assess molecular weight and purity. X-ray crystallography may be used if crystalline forms are obtainable .

- Key Considerations: Solvent selection for NMR (e.g., DO or CDCl) must account for the compound’s hygroscopic nature.

Q. What are the primary applications of this compound in materials science?

- Methodology: The triethoxysilyl group enables covalent bonding to silica-based surfaces (e.g., glass, nanoparticles), while the cationic ammonium moiety enhances adhesion to negatively charged substrates. Applications include surface modification for corrosion inhibition (e.g., in alloy coatings) and functionalizing chromatographic supports .

- Key Considerations: Hydrolysis of ethoxy groups in aqueous environments requires pH control to optimize silane coupling efficiency.

Advanced Research Questions

Q. How does Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride interact with polymeric matrices, and what challenges arise in composite fabrication?

- Methodology: The compound acts as a compatibilizer in polymer blends by forming ionic interactions with polyanions (e.g., polyacrylic acid). Challenges include phase separation due to hydrophilic-hydrophobic mismatches. Researchers use dynamic mechanical analysis (DMA) and scanning electron microscopy (SEM) to assess dispersion homogeneity .

- Key Considerations: Accelerated aging tests (e.g., exposure to UV or humidity) evaluate long-term stability in composites.

Q. What experimental strategies mitigate hydrolysis and self-condensation of the triethoxysilyl group during sol-gel processes?

- Methodology: Anhydrous solvents (e.g., toluene) and controlled water activity (via acetic acid catalysis) reduce premature hydrolysis. Kinetic studies using Si NMR track condensation rates, while gel permeation chromatography (GPC) monitors molecular weight distribution .

- Key Considerations: Substituent effects (e.g., ethoxy vs. methoxy groups) significantly alter reaction kinetics, requiring tailored protocols.

Q. How do contradictory reports on the compound’s thermal stability inform experimental design?

- Methodology: Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways. Discrepancies in reported degradation temperatures (e.g., 150–200°C) may stem from residual solvents or impurities. Researchers pre-purify samples via Soxhlet extraction and validate results with differential scanning calorimetry (DSC) .

- Key Considerations: Decomposition products (e.g., chlorinated gases) necessitate fume hood use and real-time gas monitoring.

Q. What advanced techniques quantify the compound’s efficacy as a phase-transfer catalyst in biphasic systems?

- Methodology: Kinetic studies in water/organic solvent mixtures (e.g., chloroform-water) measure reaction rates of model reactions (e.g., nucleophilic substitutions). Nuclear Overhauser effect spectroscopy (NOESY) NMR or interfacial tension measurements elucidate micelle formation and catalytic activity .

- Key Considerations: Catalyst loading and solvent polarity must balance interfacial activity and partitioning efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.